molecular formula C18H15N3O5S B7777964 N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

Cat. No.: B7777964
M. Wt: 385.4 g/mol
InChI Key: FXRFNVYWCNCONI-VHEBQXMUSA-N
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Description

N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a sulfonamide derivative featuring a dihydropyridin-ylidene backbone substituted with a 4-nitrophenylmethoxy group and a benzenesulfonamide moiety. Its structural complexity arises from the conjugation of the sulfonamide group with the aromatic and heterocyclic systems.

Properties

IUPAC Name

(NE)-N-[1-[(4-nitrophenyl)methoxy]pyridin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-21(23)16-11-9-15(10-12-16)14-26-20-13-5-4-8-18(20)19-27(24,25)17-6-2-1-3-7-17/h1-13H,14H2/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFNVYWCNCONI-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=CN2OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and methoxy groups may play a role in binding to target proteins or enzymes, while the dihydropyridine ring and benzenesulfonamide moiety contribute to the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-yl-idene]benzenesulfonamide

  • Structure : This compound shares the dihydropyridin-ylidene core and dual sulfonamide groups but replaces the 4-nitrophenylmethoxy substituent with methyl groups at the 4-position of both benzene rings (Fig. 1).
  • Crystallography : Single-crystal X-ray studies (T = 100 K) reveal a planar dihydropyridin-ylidene system with a mean C–C bond length of 0.004 Å. The sulfonamide groups adopt a trans configuration, stabilized by intramolecular hydrogen bonds. The R factor of 0.044 and wR factor of 0.094 indicate high data reliability .
  • Electronic Effects: The methyl substituents likely enhance lipophilicity compared to the nitro group in the target compound, which is electron-withdrawing and may reduce solubility in non-polar solvents .

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Structure: Features a pyridine ring linked to an anilino group and a 4-methylbenzenesulfonamide moiety. Unlike the target compound, it lacks the dihydropyridin-ylidene system and nitro group.
  • Applications: No biological data are provided, but the anilino group may confer distinct receptor-binding properties compared to the nitro-substituted analog .

Benzimidazole-Sulfonamide Hybrids (e.g., 5e, 5f)

  • Structure : These compounds integrate benzimidazole and sulfonamide groups, differing significantly from the dihydropyridin-ylidene scaffold. Substituents include methoxy and methyl groups on the pyridine ring.

Biological Activity

N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a nitrophenyl group and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse biological activities.

Structural Formula

N 2E 1 4 Nitrophenyl methoxy 1 2 dihydropyridin 2 ylidene benzenesulfonamide\text{N 2E 1 4 Nitrophenyl methoxy 1 2 dihydropyridin 2 ylidene benzenesulfonamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives of dihydropyridine have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.

Case Study: In Vitro Antitumor Efficacy

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.6Inhibition of EGFR signaling
Compound BLung Cancer3.2Induction of apoptosis via caspase activation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in various models. It appears to modulate the release of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Research Findings

In a recent study, this compound was tested in lipopolysaccharide (LPS)-induced inflammation models. The results showed a significant reduction in TNF-alpha and IL-6 levels.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against several bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa15 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound has been shown to modulate receptor activity, particularly those associated with inflammatory responses.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

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